1-Bromo-3-fluoro-2-iodo-5-nitrobenzene
Overview
Description
1-Bromo-3-fluoro-2-iodo-5-nitrobenzene is an aromatic compound characterized by the presence of bromine, fluorine, iodine, and nitro functional groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic applications.
Preparation Methods
The synthesis of 1-Bromo-3-fluoro-2-iodo-5-nitrobenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes:
Nitration: Introduction of the nitro group to the benzene ring.
Halogenation: Sequential introduction of bromine, fluorine, and iodine atoms through electrophilic aromatic substitution reactions.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-Bromo-3-fluoro-2-iodo-5-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions.
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts like palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3-fluoro-2-iodo-5-nitrobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-2-iodo-5-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in substitution reactions, the electron-withdrawing nitro group can activate the benzene ring towards nucleophilic attack, while the halogen atoms can participate in electrophilic substitution .
Comparison with Similar Compounds
1-Bromo-3-fluoro-2-iodo-5-nitrobenzene can be compared with other halogenated nitrobenzenes, such as:
- 1-Bromo-3-fluoro-2-nitrobenzene
- 1-Fluoro-3-iodo-5-nitrobenzene
- 1-Bromo-3-iodo-2-nitrobenzene
These compounds share similar reactivity patterns but differ in the specific halogen atoms present, which can influence their chemical behavior and applications .
Properties
IUPAC Name |
1-bromo-3-fluoro-2-iodo-5-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFINO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNMDVBNDOPCLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)I)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701270384 | |
Record name | Benzene, 1-bromo-3-fluoro-2-iodo-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701270384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.89 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1805591-31-4 | |
Record name | Benzene, 1-bromo-3-fluoro-2-iodo-5-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1805591-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-3-fluoro-2-iodo-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701270384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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